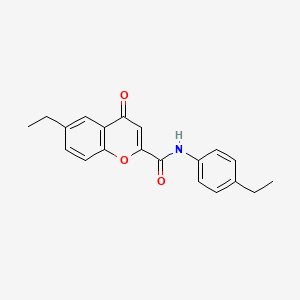

6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

6-Ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with an ethyl group at position 6 and an N-(4-ethylphenyl) carboxamide moiety. Chromene derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

6-ethyl-N-(4-ethylphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-3-13-5-8-15(9-6-13)21-20(23)19-12-17(22)16-11-14(4-2)7-10-18(16)24-19/h5-12H,3-4H2,1-2H3,(H,21,23) |

InChI Key |

KHDIQQYZDPKQAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 4-ethylphenylamine, under conditions that facilitate amide bond formation. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxylic acid.

Reduction: Formation of 6-ethyl-N-(4-ethylphenyl)-4-hydroxy-4H-chromene-2-carboxamide.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Neuroprotective Effects

The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. This inhibition may help mitigate oxidative stress and cellular damage associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

2. Antioxidant Activity

6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative damage .

3. Anti-inflammatory Properties

Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further research in inflammatory conditions .

4. Antimicrobial Activity

Some studies have indicated potential antimicrobial effects against various pathogens, although more research is needed to establish this activity conclusively .

Therapeutic Applications

The therapeutic potential of 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide has been explored in various contexts:

Neurodegenerative Diseases

The compound's ability to inhibit MAO-B positions it as a promising candidate for the treatment of neurodegenerative diseases. Research is ongoing to evaluate its efficacy in animal models and clinical trials .

Cancer Research

Chromene derivatives have been studied for their anticancer properties. The compound's ability to interact with key enzymes involved in cancer cell growth suggests potential applications in oncology . For instance, related compounds have shown cytotoxic activity against several cancer cell lines, indicating that this class of compounds may offer new avenues for cancer therapy .

Case Studies

Several studies have documented the biological activities and therapeutic potentials of 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide:

- Neuroprotective Study : A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent .

- Anticancer Evaluation : In vitro testing revealed that derivatives of chromene compounds exhibited cytotoxic effects on human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, with some derivatives outperforming established chemotherapeutics like cisplatin .

- Antimicrobial Testing : Research indicated that related compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism by which 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with various molecular targets. The chromene core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide ()

- Core Structure : Identical chromene-2-carboxamide backbone.

- Substituents : Differs in the phenyl ring substitution (3-trifluoromethyl vs. 4-ethylphenyl).

- Meta-substitution (CF₃ at position 3) may disrupt molecular symmetry and hydrogen-bonding patterns compared to para-substitution (ethyl at position 4) in the target compound .

Imidazolidin-Dione Derivatives ()

5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)

- Core Structure : Imidazolidin-2,4-dione (hydantoin) instead of chromene.

- Substituents : Shares the 4-ethylphenyl group but includes a 3-phenyl substituent.

- Biological Activity: Exhibits central nervous system (CNS) effects, possibly linked to antinociception.

- Synthesis : Synthesized via Strecker reaction with 70–74% yield, suggesting efficient preparation .

Butanoic Acid Derivatives ()

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-ethylphenyl)butanoic acid (Compound 6)

- Core Structure: Butanoic acid with a sulfanyl-carboxymethyl side chain.

- Substituents : Shares the 4-ethylphenyl group but lacks a carboxamide.

- Key Properties : Crystal structure resolved, highlighting hydrogen-bonding networks involving carboxylic acid and sulfanyl groups .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Biological Activity | Synthesis Yield | Key Properties |

|---|---|---|---|---|---|

| 6-Ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide | Chromene-2-carboxamide | 6-ethyl, N-(4-ethylphenyl) | Not reported | Not available | Carboxamide H-bond donor/acceptor |

| 6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide | Chromene-2-carboxamide | 6-ethyl, N-(3-CF₃-phenyl) | Not reported | Not available | High lipophilicity (CF₃) |

| 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) | Imidazolidin-2,4-dione | 5-(4-ethylphenyl), 3-phenyl | CNS effects | 70–74% | Hydantoin ring H-bonding |

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-ethylphenyl)butanoic acid | Butanoic acid derivative | 4-(4-ethylphenyl), sulfanyl | Lead compound (structural) | Not specified | Resolved crystal structure |

Research Findings and Discussion

Substituent Effects

- Ethyl vs.

- Substituent Position : Para-substitution (4-ethylphenyl) in the target compound likely promotes planar molecular geometry, favoring interactions with flat biological targets compared to meta-substituted analogs .

Core Structure Impact

- Chromene vs. Imidazolidin-Dione : The chromene core’s conjugated system may enable UV absorption and fluorescence, useful in analytical studies, whereas the imidazolidin-dione core’s rigidity could enhance binding specificity to enzymes like cyclooxygenases .

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound supports bidirectional hydrogen bonding, critical for crystal packing and target binding, whereas carboxylic acid groups (as in ) form stronger ionic interactions .

Biological Activity

6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a chromene backbone, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 321.4 g/mol

- CAS Number : 874400-83-6

Antimicrobial Activity

Research indicates that compounds similar to 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide exhibit significant antimicrobial properties. A study assessed the in vitro antimicrobial effectiveness of various derivatives, revealing that certain compounds had minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |

|---|---|---|---|

| 6-Ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide | TBD | TBD | TBD |

| Derivative 1 | 0.22 | TBD | S. aureus |

| Derivative 2 | TBD | TBD | E. coli |

Anti-inflammatory Effects

Chromenes are known for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, such as COX and LOX, which play critical roles in inflammatory pathways. Compounds in this class have demonstrated efficacy in reducing inflammation in various models, suggesting potential therapeutic applications .

Anticancer Properties

The anticancer potential of chromene derivatives has been a focal point in medicinal chemistry. Studies have shown that these compounds can induce apoptosis in cancer cells via multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds similar to 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide have been reported to exhibit IC values greater than 60 μM for cytotoxicity against several cancer cell lines, indicating a favorable therapeutic index .

Case Studies

-

In Vitro Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated various chromene derivatives for their antimicrobial properties. The findings indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Ciprofloxacin . -

Mechanistic Studies on Anti-inflammatory Activity

Research has demonstrated that chromene derivatives can inhibit the NF-kB pathway, leading to reduced expression of inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages . This suggests a promising role for these compounds in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.